CITCO, with the chemical formula C19H12Cl3N3OS and CAS Number 338404-52-7, is a synthetic compound classified as an imidazothiazole derivative. It is primarily recognized for its role as a potent agonist of the human constitutive androstane receptor (CAR), which is integral to regulating various metabolic processes, particularly in drug metabolism and detoxification pathways within the liver. The compound's structure features three chlorine atoms, which enhance its biological activity and receptor binding properties, making it a significant subject of study in pharmacology and toxicology .
CITCO can be synthesized through various methods that involve the coupling of imidazole and thiazole moieties with chlorinated phenyl groups. One common synthesis route includes:
These methods allow for precise control over CITCO's chemical structure, enabling researchers to explore variations that may enhance its biological activity .
CITCO's molecular structure is characterized by:
The structural data indicates that CITCO's unique halogenated configuration contributes significantly to its specificity and potency as a CAR agonist. Detailed structural analyses have been performed using techniques such as X-ray crystallography, revealing insights into its binding interactions with nuclear receptors .
CITCO participates in several significant chemical reactions that are crucial for understanding its mechanism of action:
These reactions are essential for elucidating how modifications to CITCO might enhance or diminish its efficacy as a CAR agonist .
CITCO acts primarily as an agonist for CAR, leading to several downstream effects:
The effective concentration (EC50) for activating CAR is approximately 49 nM, indicating its high potency. Additionally, while CITCO is selective for CAR, it has been shown to weakly activate PXR under certain conditions, demonstrating its dual agonistic properties .
CITCO is primarily utilized in research settings related to pharmacology and toxicology due to its ability to activate CAR. Key applications include:
These applications underscore CITCO's significance as a tool for understanding metabolic processes and developing therapeutic strategies targeting liver function .
CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) is a synthetic imidazothiazole derivative with the molecular formula C₁₉H₁₂Cl₃N₃OS and CAS registry number 338404-52-7 [10]. This specialized chemical tool has become indispensable in pharmacological research due to its specific interactions with key nuclear receptors involved in xenobiotic metabolism and cell proliferation. With a molecular weight of 436.74 g/mol, CITCO exhibits limited solubility in aqueous solutions but dissolves effectively in dimethyl sulfoxide (DMSO) at concentrations up to 87 mg/mL (199.2 mM) [4] [6]. The compound's stability requires storage under desiccated conditions at -20°C [10], and its distinctive structure features a chlorophenyl-imidazothiazole core linked to a dichlorobenzyloxime moiety, enabling specific receptor interactions [5] [6]. As a research compound, CITCO has enabled significant advances in understanding nuclear receptor biology without therapeutic application, serving exclusively as an investigative pharmacological probe.
Mechanism of Action and Receptor Selectivity:CITCO functions as a potent and selective constitutive androstane receptor (CAR, NR1I3) agonist with a well-documented EC₅₀ of 49 nM in CAR/SRC-1 fluorescence resonance energy transfer (FRET) assays [4] [5]. Early pharmacological characterization demonstrated its >50-fold selectivity for human CAR over pregnane X receptor (PXR) in transient transfection assays, with no significant activity against other nuclear receptors including LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR [5] [6]. This apparent selectivity profile established CITCO as the gold standard agonist for distinguishing CAR-mediated effects from those of other xenobiotic receptors in experimental models. The compound induces CAR nuclear translocation and subsequent binding to response elements as CAR/RXR heterodimers, initiating transcription of target genes including drug-metabolizing enzymes such as CYP2B6 in hepatocytes [5] [8].
A pivotal 2020 study fundamentally reshaped our understanding of CITCO's pharmacology by demonstrating its direct binding to and activation of the human pregnane X receptor (hPXR) ligand-binding domain [2]. This research revealed that CITCO: (1) binds directly to hPXR; (2) activates hPXR in HepG2 cells in a manner blocked by the hPXR-specific antagonist SPA70; (3) recruits steroid receptor coactivator 1 to hPXR; and (4) activates hPXR in primary human hepatocytes and HepaRG cell lines even when hCAR is knocked out [2]. Crucially, this dual agonism exhibits species-specific divergence as CITCO does not activate mouse PXR, explaining why earlier studies in rodent models failed to detect this polypharmacology. The activation of hPXR depends specifically on tryptophan-299 residue, highlighting the structural basis for CITCO's receptor interactions [2].
Table 1: CITCO's Receptor Activation Profile
Receptor | Activation EC₅₀ | Species Specificity | Key Functional Outcomes |
---|---|---|---|
Constitutive Androstane Receptor (CAR) | 49 nM | Human > Mouse | Nuclear translocation, CYP2B6 expression |
Pregnane X Receptor (PXR) | Not determined | Human-specific (not mouse) | CYP3A4 expression, drug metabolism regulation |
Other Nuclear Receptors (LXR, ER, PPAR, etc.) | No significant activity | N/A | Not applicable |
Research Applications and Functional Outcomes:
Table 2: CITCO Effects on Brain Tumor Stem Cells (BTSCs) in Culture
CITCO Concentration | Effect on Viable Cell Count | Cell Cycle Effects | Apoptosis Induction | CAR Protein Expression |
---|---|---|---|---|
1-10 μM | Dose-dependent inhibition | Variable arrest patterns | Significant Annexin V increase in BTSCs | Low to moderate increase |
25-50 μM | Strong inhibition (>70%) | G0/G1 or G2/M arrest | Robust apoptosis in BTSCs | Marked upregulation |
Normal Astrocytes | No significant effect | No arrest | No apoptosis induction | Minimal change |
Species-Specific Carcinogenicity Studies:CITCO's pharmacology reveals profound interspecies differences in nuclear receptor activation that significantly impact carcinogenicity assessment. In humanized CAR mice (where murine CAR is replaced with human CAR), chronic CITCO exposure promotes hepatic tumor formation through a non-genotoxic mechanism, contrasting with wild-type mice where no such effect occurs [3] [7]. Notably, this tumor promotion occurs without inducing hepatic hyperplasia, challenging established models of non-genotoxic carcinogenesis (NGC) and highlighting the complexity of CAR-mediated carcinogenesis in human-relevant systems [7]. These findings demonstrate CITCO's utility in modeling human-specific carcinogenicity pathways and evaluating species differences in nuclear receptor function.
Gene Regulation and Metabolism Studies:As a dual hCAR/hPXR agonist, CITCO enables investigation of overlapping regulatory networks controlling xenobiotic metabolism. CITCO activates both receptors in human hepatocytes and hepatoma cell lines, inducing expression of phase I/II drug-metabolizing enzymes and transporters including CYP2B6, CYP3A4, UGT1A1, and MDR1 [2] [5]. This co-activation provides a pharmacological tool to study cross-talk between xenobiotic receptors and their combined impact on hepatic function, drug-drug interactions, and endobiotic homeostasis. The compound's human-specific PXR activation further facilitates studies of species divergence in drug metabolism pathways, addressing a critical challenge in translational pharmacology [2].
Initial Identification and Characterization:CITCO emerged from a targeted effort to develop selective human CAR agonists, first reported in a seminal 2003 study by Maglich and colleagues [5]. This research implemented a rational drug design approach focused on imidazothiazole derivatives to address the critical need for pharmacological tools capable of discriminating between CAR and the structurally/functionally related pregnane X receptor (PXR). The compound's identification stemmed from systematic screening using transient transfection assays in green monkey kidney CV-1 cells, where CITCO demonstrated remarkable >100-fold selectivity for human CAR over human PXR [2] [5]. This exceptional selectivity profile rapidly established CITCO as the premier pharmacological probe for CAR-specific research, facilitating mechanistic studies of CAR activation without concurrent PXR stimulation.
Chemical Characterization and Early Applications:Initial pharmacological profiling characterized CITCO as a potent activator of CAR-dependent transcription with an EC₅₀ of 49 nM [4] [5]. Its chemical structure—featuring a chlorophenyl-imidazothiazole core linked to a dichlorobenzyloxime moiety—was recognized as structurally distinct from previous CAR activators like phenobarbital or TCPOBOP [5] [10]. Early studies confirmed its ability to induce CAR nuclear translocation and subsequent upregulation of prototypical target genes including CYP2B6 in human hepatocytes [5] [8]. The compound's physicochemical properties, including limited aqueous solubility and stability requirements (desiccated storage at -20°C), were established during this period to ensure experimental reproducibility [6] [10]. These characteristics facilitated CITCO's adoption across diverse research applications exploring CAR's roles in drug metabolism, energy homeostasis, and cell proliferation.
Paradigm Shift: Recognition of Dual Pharmacology:A transformative reevaluation of CITCO's pharmacology emerged in 2019-2020 when comprehensive studies revealed its previously unrecognized activity as a human PXR agonist [2]. This discovery fundamentally altered the interpretation of over 15 years of research utilizing CITCO as a selective CAR agonist. The key findings demonstrated that:
This paradigm shift highlighted the limitations of earlier screening systems, particularly the use of non-hepatic CV-1 cells for selectivity assessments, which failed to predict CITCO's polypharmacology in human hepatocytes [2]. The revelation of CITCO's dual agonism necessitated careful reevaluation of prior research attributing effects exclusively to CAR activation, particularly in studies of drug metabolism, enzyme induction, and cell proliferation where both receptors might contribute to observed phenotypes.
Contemporary Research Applications:Despite the complexity of its pharmacology, CITCO remains a valuable research tool when applied with appropriate contextual understanding. Current research leverages its dual activity to investigate crosstalk between CAR and PXR in regulating shared target genes and biological processes [2]. The compound's species-specific PXR activation (effective on human but not mouse PXR) enables sophisticated studies of human-specific toxicities using humanized mouse models [3] [7]. In carcinogenicity assessment, CITCO's ability to promote liver tumors specifically in human CAR-expressing mice provides critical insights into human-relevant mechanisms of non-genotoxic carcinogenesis that cannot be modeled in conventional rodents [3] [7]. These applications demonstrate how understanding of CITCO's pharmacology has evolved from a selective probe to a multifaceted tool for investigating nuclear receptor biology in human-relevant contexts.
Table 3: Key Developments in CITCO's Research History
Timeline | Research Milestone | Significance |
---|---|---|
2003 | Initial identification as selective hCAR agonist | Provided first potent selective tool for CAR research |
2007-2015 | Applications in cancer stem cell research | Demonstrated anti-proliferative effects in BTSCs |
2020 | Discovery of direct hPXR binding and activation | Revealed dual agonism, necessitating reinterpretation of prior studies |
2025 | Tumor promotion in humanized CAR mice | Established as model for human-specific non-genotoxic carcinogenesis |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5